molecular formula C12H15NO5 B13290293 Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate CAS No. 24451-12-5

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate

Cat. No.: B13290293
CAS No.: 24451-12-5
M. Wt: 253.25 g/mol
InChI Key: ABFFZVWSVYADIG-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is an organic compound with the molecular formula C13H17NO5. It is a derivative of oxamic acid and is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes .

Comparison with Similar Compounds

  • Ethyl 2-[(2,4-dimethoxybenzyl)amino]-2-oxoacetate
  • 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazolidin-4-one
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is unique due to its specific structural features, such as the presence of both ethyl ester and dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the dimethoxyphenyl group can enhance its electron-donating properties, influencing its reactivity in substitution reactions .

Properties

CAS No.

24451-12-5

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl 2-(2,4-dimethoxyanilino)-2-oxoacetate

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-6-5-8(16-2)7-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

ABFFZVWSVYADIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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